Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, where a nucleophile (a species rich in electrons) attacks an electrophilic carbon12. The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography3. These techniques provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, ethers (R-O-R’) can undergo reactions like acidic cleavage, where the ether is broken down into smaller components in the presence of a strong acid4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of laboratory experiments67.Scientific Research Applications
Asymmetric Synthesis and Alkaloid Synthesis : It serves as a chiral building block in asymmetric synthesis, especially in the construction of enantioselective alkaloids. A study by Hirai, Terada, Yamazaki, & Momose (1992) demonstrated its use in the asymmetric intramolecular Michael reaction to create versatile chiral building blocks for alkaloid synthesis.
Practical and Scalable Synthesis : Zhu, Kan, Jiang, & Hu (2012) discussed a practical and scalable synthesis method for ethyl (R)-piperidine-3-acetate from commercially available materials, highlighting its significance in large-scale chemical production.
Development of Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative of ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, was studied by Hayashi et al. (1998) for its potent and orally active fibrinogen receptor antagonist properties, indicating its potential in antithrombotic treatment.
Synthesis of Cyclic Ethers : Moody & Taylor (1989) investigated its role in the synthesis of cyclic ethers, showing its applicability in organic synthesis and pharmaceutical research.
Thermodynamic Modeling : The solubility and thermodynamic properties of related compounds, like Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, were studied by Fan et al. (2016), highlighting the importance of ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate in understanding the solubility of pharmaceutical compounds.
Regio- and Stereoselective Addition : Korotaev et al. (2013) examined its regio- and stereoselective addition properties, further emphasizing its utility in complex chemical synthesis.
Safety And Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and physical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, its safe handling procedures, and emergency measures89.
Future Directions
The future directions in the study of a compound would depend on its potential applications. This could include developing more efficient synthesis methods, studying its interactions with biological systems, or exploring its potential uses in medicine, materials science, or other fields1011.
properties
IUPAC Name |
ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFFLUEVLMGJF-NFJWQWPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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